Product packaging for Benzamidine HCl hydrate(Cat. No.:CAS No. 1670-14-0)

Benzamidine HCl hydrate

Cat. No.: B159456
CAS No.: 1670-14-0
M. Wt: 174.63 g/mol
InChI Key: BQVJCMMLDJPBFZ-UHFFFAOYSA-N
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Description

Historical Trajectory of Benzamidine (B55565) Hydrochloride Discovery and Application in Chemical Biology

The application of benzamidine as a protease inhibitor dates back to comparative studies of its effects on enzymes like trypsin, plasmin, and thrombin. caymanchem.com Early research established its mechanism as a competitive inhibitor, highlighting its potential to prevent the enzymatic breakdown of proteins. This property was quickly harnessed in the field of chemical biology. For instance, it was employed in the early 1970s to prevent the degradation of peptide hormones like glucagon (B607659) in blood samples during radioimmunoassays, ensuring accurate measurements. focusbiomolecules.com Similarly, it was found to be effective in protecting thyrotropin-releasing hormone (TRH) from destruction by enzymes present in the blood. focusbiomolecules.com These initial applications underscored the importance of inhibiting proteolysis to maintain the integrity of biological samples for analysis.

Contemporary Significance of Benzamidine Hydrochloride in Biochemical and Medicinal Science Research

In modern biochemical and medicinal science, the significance of benzamidine hydrochloride has expanded considerably. It remains a standard component in lysis buffers and protein purification protocols to safeguard proteins of interest from degradation by endogenous proteases. labmartgh.comsjsu.edu This is crucial for obtaining high yields of intact proteins for structural and functional studies.

Its role as a serine protease inhibitor is central to its application in various research areas. chemimpex.com Serine proteases are involved in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. chemimpex.com Benzamidine hydrochloride's ability to inhibit these enzymes makes it a valuable tool for studying these pathways. chemimpex.comchemimpex.com For example, it is used in assays to detect and quantify protease activity, which can aid in the diagnosis of certain medical conditions. chemimpex.comchemimpex.com

Furthermore, benzamidine hydrochloride is frequently utilized in protein crystallography. By binding to the active site of proteases like trypsin, it not only inhibits the enzyme but also helps in the formation of stable protein-ligand complexes that are amenable to crystallization. whitman.edu This allows researchers to determine the three-dimensional structure of the enzyme's active site, providing critical insights for the rational design of more specific and potent inhibitors. The study of how water molecules mediate the binding of benzamidine to trypsin using neutron crystallography has provided a deeper understanding of protein-ligand interactions, which is vital for pharmaceutical development. sigmaaldrich.commerckmillipore.com

The benzamidine moiety itself serves as a scaffold in medicinal chemistry for the development of new therapeutic agents. wikipedia.org Its ability to bind to the active site of serine proteases has inspired the design of more complex molecules with enhanced specificity and potency for various disease targets. acs.org Researchers have also explored its potential in antiviral research, investigating its ability to inhibit viral replication. chemimpex.comchemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key data related to benzamidine hydrochloride.

Table 1: Physical and Chemical Properties of Benzamidine Hydrochloride

PropertyValueSource
Molecular Formula C₇H₈N₂ · HCl focusbiomolecules.com
Molecular Weight 156.61 g/mol focusbiomolecules.comnih.gov
Appearance White to off-white crystalline powder cymitquimica.comchemicalbook.com
Melting Point 167 - 171 °C (anhydrous) fishersci.com
Melting Point 82 - 85 °C (hydrate) labmartgh.com
Solubility Soluble in water focusbiomolecules.comabbexa.com

Table 2: Inhibition Constants (Ki) of Benzamidine for Various Serine Proteases

ProteaseKi (μM)Source
Tryptase20 medchemexpress.comambeed.com
Trypsin21 medchemexpress.comambeed.com
uPA (urokinase-type Plasminogen Activator)97 medchemexpress.comambeed.com
Factor Xa110 medchemexpress.comambeed.com
Thrombin220 - 320 chemicalbook.comcaymanchem.com
Plasmin350 chemicalbook.comcaymanchem.com
tPA (tissue-type Plasminogen Activator)750 chemicalbook.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClN2O B159456 Benzamidine HCl hydrate CAS No. 1670-14-0

Properties

IUPAC Name

benzenecarboximidamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVJCMMLDJPBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585091
Record name Benzamidine hydrochloride hydrate
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Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206752-36-5, 1670-14-0
Record name Benzenecarboximidamide, hydrochloride, hydrate (1:1:?)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidine hydrochloride hydrate
Source EPA DSSTox
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Record name Benzamidinium chloride
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Record name Benzenecarboximidamide, hydrochloride, hydrate (1:1:?)
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Enzymatic Inhibition and Mechanism of Action Studies of Benzamidine Hydrochloride

Reversible Inhibition of Serine Proteases

Benzamidine (B55565) hydrochloride is a well-established reversible competitive inhibitor of a variety of serine proteases. nih.govwikipedia.orgsigmaaldrich.com Its inhibitory activity stems from its structural similarity to the side chains of arginine and lysine, which are the natural substrates for many of these enzymes. This allows benzamidine to bind to the active site of the protease, thereby preventing the binding and cleavage of the actual substrate.

Inhibition of Trypsin and Trypsin-like Enzymes

Benzamidine hydrochloride is a potent inhibitor of trypsin and enzymes with similar substrate specificity. sigmaaldrich.comebi.ac.uk Trypsin, a key digestive enzyme, preferentially cleaves peptide chains at the carboxyl side of arginine and lysine residues. Benzamidine effectively mimics these residues, allowing it to bind tightly to the enzyme's active site. The inhibition is competitive, meaning that benzamidine and the natural substrate compete for the same binding site on the enzyme. nih.govrsc.org The inhibition constant (Ki) for trypsin is reported to be in the micromolar range, indicating a strong interaction. Specifically, Ki values of 21 μM and 35 μM have been documented. caymanchem.commedchemexpress.com

Inhibition of Thrombin and Coagulation Pathway Enzymes (Plasmin, Factor VIIa, Factor Xa)

Benzamidine hydrochloride also demonstrates inhibitory effects on several serine proteases involved in the blood coagulation cascade. This includes key enzymes like thrombin, plasmin, and Factor Xa. ebi.ac.ukcaymanchem.com

Thrombin: As a central enzyme in coagulation, thrombin converts fibrinogen to fibrin. Benzamidine inhibits thrombin, with reported Ki values of 220 μM and 320 μM. caymanchem.commedchemexpress.com

Plasmin: This enzyme is crucial for fibrinolysis, the breakdown of blood clots. Benzamidine is a known inhibitor of plasmin, with a reported Ki of 350 μM. caymanchem.com

Factor Xa: A critical component of the coagulation cascade, Factor Xa activates prothrombin to thrombin. Benzamidine has been shown to inhibit Factor Xa, with a reported Ki of 110 μM. medchemexpress.com

Factor VIIa: While benzamidine is known to inhibit serine proteases of the coagulation pathway, specific inhibition constant (Ki) values for its interaction with Factor VIIa are not readily available in the reviewed literature. However, the general inhibitory action of benzamidine towards trypsin-like serine proteases suggests a potential for interaction.

Inhibition of Other Serine Proteases (e.g., Matriptase, Granzyme A)

The inhibitory activity of benzamidine hydrochloride extends to other serine proteases beyond the digestive and coagulation systems.

Matriptase: This transmembrane serine protease is involved in various physiological and pathological processes. Benzamidine and its derivatives have been studied as inhibitors of matriptase. nih.gov

Granzyme A: This serine protease is found in the granules of cytotoxic T lymphocytes and natural killer cells and plays a role in inducing apoptosis in target cells. While benzamidine is used as a general serine protease inhibitor, specific Ki values for its inhibition of Granzyme A are not consistently reported in the available literature. One source, however, indicates its use in the purification and characterization of fish granzyme A. caymanchem.com

Inhibitory Constants (Ki) of Benzamidine Hydrochloride for Various Serine Proteases

EnzymeKi (μM)
Trypsin21, 35
Thrombin220, 320
Plasmin350
Factor Xa110
Tryptase20
uPA (urokinase-type Plasminogen Activator)97
tPA (tissue-type Plasminogen Activator)750

Molecular Mechanisms of Serine Protease Inhibition

The inhibitory effect of benzamidine hydrochloride on serine proteases is a result of its specific interactions with the enzyme's active site.

Active Site Binding and Substrate Mimicry

Benzamidine functions as a competitive inhibitor by acting as a substrate mimic. nih.gov Its amidinium group is structurally similar to the guanidinium group of arginine and the protonated amino group of lysine. This structural analogy allows it to bind to the active site of serine proteases that recognize these amino acids. The binding is reversible, and benzamidine can be displaced by high concentrations of the natural substrate. The interaction is primarily non-covalent, involving hydrogen bonds and electrostatic interactions between the inhibitor and the amino acid residues within the active site. nih.govnih.gov Molecular dynamics simulations have shown that benzamidine doesn't just directly enter the binding pocket but may initially interact with the protein surface and then "roll" into the active site. nih.gov

Role of the S1 Subsite in Binding Affinity and Specificity

The specificity of serine proteases is largely determined by the S1 subsite, a binding pocket within the active site that accommodates the side chain of the amino acid residue at the P1 position of the substrate. purdue.edunih.govyoutube.com In trypsin and trypsin-like enzymes, the S1 pocket is typically deep and contains a negatively charged aspartic acid residue (Asp189) at its base. researchgate.net This aspartate residue forms a salt bridge with the positively charged side chains of arginine or lysine.

Benzamidine's positively charged amidinium group directly interacts with this key aspartate residue in the S1 pocket, anchoring it in the active site. ebi.ac.ukresearchgate.net This interaction is a major determinant of the binding affinity and specificity of benzamidine for trypsin-like serine proteases. The hydrophobic phenyl ring of benzamidine also forms favorable interactions with the predominantly hydrophobic walls of the S1 pocket, further contributing to the stability of the enzyme-inhibitor complex. ebi.ac.uk The precise geometry and amino acid composition of the S1 pocket vary among different serine proteases, which accounts for the differences in their substrate specificities and their varying affinities for benzamidine. nih.gov

Hydrogen Bonding Networks in Protein-Ligand Interactions

The binding of benzamidine to the active site of serine proteases is significantly stabilized by a network of hydrogen bonds. Molecular dynamics simulations and crystallographic studies have elucidated these critical interactions. When bound to trypsin, the amidine moiety of benzamidine forms several hydrogen bonds with residues in the enzyme's binding pocket. Key interactions have been identified with the main chains of glutamine 175, threonine 98, leucine 99, and threonine 177 nih.gov.

The process of binding and unbinding involves dynamic changes in these hydrogen bonding networks. Transition states during the binding process are characterized by transient hydrogen bonds with other residues, including the main chains of asparagine 89, histidine 57, serine 210, and serine 214, which help guide the inhibitor into its final position nih.gov. Furthermore, water molecules play a crucial role in mediating these interactions. A specific water molecule, often found at the bottom of the binding pocket, can form a hydrogen bond network that bridges the ligand and residues like aspartate 189, a process that is critical for modulating the release of the inhibitor from the active site nih.gov.

Electrostatic Interactions and Inhibitor Binding

Electrostatic forces are a primary driver of benzamidine's affinity for the S1 specificity pocket of trypsin and related proteases. The positively charged amidinium group of benzamidine engages in a strong, favorable electrostatic interaction with the negatively charged carboxylate side chain of aspartate 189 (Asp189), located at the base of the S1 pocket scielo.br. This salt bridge is a hallmark of the binding of many small molecule inhibitors to trypsin-like proteases and is a major determinant of binding specificity and affinity.

Influence of Solvent Dynamics and Water Displacement on Binding Thermodynamics

The binding of benzamidine to a protease active site is not merely a two-body interaction but is profoundly influenced by the surrounding solvent. Water molecules within the binding cavity play a critical structural and dynamical role nih.gov. High-resolution crystallographic experiments have revealed an extensive network of water molecules in the binding cavity of trypsin nih.gov. The displacement of these "unfavorable" or high-energy water molecules from the binding site upon inhibitor binding can be a major thermodynamic driving force for the association, contributing favorably to the binding free energy nih.gov.

Quantitative Analysis of Enzyme Inhibition Kinetics

Determination of Inhibition Constants (Ki)

The potency of benzamidine hydrochloride as a protease inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. This value has been determined for a wide range of serine proteases, revealing varying degrees of affinity. Benzamidine is a particularly effective inhibitor of trypsin and trypsin-like enzymes. For instance, reported Kᵢ values for trypsin range from 19 µM to 35 µM selleckchem.commedchemexpress.com. It also inhibits other proteases involved in coagulation and fibrinolysis, such as thrombin, plasmin, and tissue plasminogen activator (tPA), though generally with lower affinity selleckchem.commedchemexpress.comcaymanchem.com.

EnzymeInhibition Constant (Kᵢ) in µMReference
Trypsin19 medchemexpress.com
Trypsin21 medchemexpress.com
Trypsin35 selleckchem.comcaymanchem.com
Tryptase20 medchemexpress.com
Acrosin (boar sperm)4 medchemexpress.com
Plasmin350 selleckchem.comcaymanchem.com
Thrombin220 selleckchem.comcaymanchem.com
Thrombin320 medchemexpress.com
Urokinase-type Plasminogen Activator (uPA)97 medchemexpress.com
Factor Xa110 medchemexpress.com
Tissue Plasminogen Activator (tPA)750 medchemexpress.com
Trypsin-like protease (A. gemmatalis)11.2 scielo.br

Characterization of Competitive Inhibition Modalities

Kinetic studies have consistently characterized benzamidine as a reversible, competitive inhibitor of serine proteases medchemexpress.comwikipedia.orgresearchgate.net. This mode of inhibition means that benzamidine binds to the active site of the enzyme, the same site that the natural substrate would bind to. By occupying the active site, it directly competes with the substrate, preventing the enzyme from catalyzing its normal reaction. The inhibition is reversible, meaning the inhibitor can bind and dissociate from the enzyme researchgate.nettribioscience.com. This competitive mechanism is a direct consequence of its ability to mimic the substrate's interaction with the S1 specificity pocket, primarily through the electrostatic interaction with Asp189 scielo.br. Kinetic analyses, such as Lineweaver-Burk plots, for enzymes inhibited by benzamidine show the characteristic pattern of competitive inhibition, where the inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ) of the reaction scielo.br.

Comparative Kinetic Studies with Other Protease Inhibitors

The inhibitory activity of benzamidine has been compared with that of other protease inhibitors to understand structure-activity relationships and relative potencies. In a study on trypsin-like proteases from the velvetbean caterpillar, benzamidine (Kᵢ = 11.2 µM) was found to be a more potent inhibitor than berenil (Kᵢ = 32.4 µM), but significantly less potent than the naturally derived peptide inhibitors SKTI (Kᵢ = 0.25 nM) and SBBI (Kᵢ = 1.4 nM) scielo.br.

Comparisons with its own derivatives have also provided valuable insights. For example, pentamidine, a bivalent derivative containing two benzamidine moieties, is a much stronger inhibitor of plasmin (Kᵢ = 2.1 ± 0.8 μM), tPA (Kᵢ = 43 ± 9.7 μM), and thrombin (Kᵢ = 4.5 ± 2.3 μM) compared to monovalent benzamidine derivatives acs.orgnih.gov. This demonstrates the significant enhancement in binding affinity that can be achieved through multivalency. Furthermore, when compared to irreversible inhibitors like PMSF, benzamidine's reversible nature is a key distinction. While PMSF forms a stable, covalent bond with the active site serine, benzamidine's binding is non-covalent and concentration-dependent, making it suitable for applications where transient inhibition is required researchgate.net.

Selectivity Profiles of Benzamidine Hydrochloride Against Diverse Protease Subclasses

Benzamidine hydrochloride is well-established as a reversible, competitive inhibitor that primarily targets serine proteases. caymanchem.comresearchgate.netwikipedia.org Its utility in biochemical and research applications stems not only from its inhibitory capacity but also from its selectivity toward certain subfamilies of these enzymes. The inhibitor's mechanism involves interaction with the active site of the protease, where its positively charged amidine group mimics the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. scielo.br This section details the specific inhibitory profile of benzamidine hydrochloride against a range of protease subclasses, supported by kinetic data.

The inhibitory potency of benzamidine hydrochloride varies significantly across different serine proteases, demonstrating a clear selectivity profile. It is a potent inhibitor of trypsin and trypsin-like enzymes. tribioscience.combio-world.com Research has quantified this inhibition through the determination of the inhibition constant (Kᵢ), where a lower Kᵢ value signifies stronger inhibition. For instance, benzamidine hydrochloride exhibits strong inhibition against tryptase and trypsin, with reported Kᵢ values of 20 μM and 21 μM, respectively. medchemexpress.com Other studies have reported similar Kᵢ values for trypsin at 35 μM. caymanchem.comselleckchem.com

Its inhibitory activity extends to other serine proteases involved in processes like coagulation and fibrinolysis, although generally with lower potency. nih.govnih.gov These include urokinase-type plasminogen activator (uPA), Factor Xa, thrombin, and plasmin. caymanchem.commedchemexpress.com The inhibition constants for these enzymes are notably higher than for trypsin, indicating a weaker interaction. For example, the Kᵢ values for uPA and Factor Xa are 97 μM and 110 μM, respectively. medchemexpress.com The inhibition of thrombin and plasmin is even more moderate, with Kᵢ values reported in the ranges of 220-320 μM and 350 μM, respectively. caymanchem.commedchemexpress.comselleckchem.com The weakest inhibition among this group is observed with tissue plasminogen activator (tPA), which has a Kᵢ of 750 μM. medchemexpress.com

A key aspect of benzamidine hydrochloride's selectivity is its lack of significant activity against non-serine protease subclasses. Serine proteases are a specific class of enzymes characterized by a serine residue in their active site. mdpi.com Benzamidine's mechanism is tailored to this active site structure. scielo.br Consequently, it does not effectively inhibit other major protease classes, such as cysteine proteases, aspartic proteases, or metalloproteases, which utilize different catalytic mechanisms and active site architectures. This specificity makes it a valuable tool for isolating the activity of serine proteases in complex biological samples. sigmaaldrich.com

The following table summarizes the inhibition constants (Kᵢ) of benzamidine hydrochloride for various serine proteases, illustrating its selectivity profile.

EnzymeProtease SubclassInhibition Constant (Kᵢ) in μM
TryptaseSerine Protease20 medchemexpress.com
TrypsinSerine Protease21 medchemexpress.com, 35 caymanchem.comselleckchem.com
uPASerine Protease97 medchemexpress.com
Factor XaSerine Protease110 medchemexpress.com
ThrombinSerine Protease220 caymanchem.comselleckchem.com, 320 medchemexpress.com
PlasminSerine Protease350 caymanchem.comselleckchem.com
tPASerine Protease750 medchemexpress.com

Advanced Synthetic Methodologies for Benzamidine Hydrochloride and Its Derivatives

Classical and Contemporary Synthesis Routes for Benzamidine (B55565) Hydrochloride

The most established and widely recognized method for synthesizing benzamidine hydrochloride is the Pinner reaction . orgsyn.orgorganic-chemistry.org This classical route involves a two-step process starting from a nitrile. organic-chemistry.org Initially, benzonitrile (B105546) is treated with an anhydrous alcohol, typically ethanol (B145695), in the presence of dry hydrogen chloride gas. orgsyn.orgresearchgate.net This reaction forms an imino ether hydrochloride salt, known as a Pinner salt. organic-chemistry.org The reaction mixture is typically cooled and allowed to stand for an extended period to facilitate the formation of the solid imido ether hydrochloride. orgsyn.org

In the second step, the isolated Pinner salt is subjected to ammonolysis. orgsyn.orgresearchgate.net This is achieved by reacting the imido ether hydrochloride with a solution of dry ammonia (B1221849) in absolute ethanol. orgsyn.org The mixture is shaken for a prolonged period, leading to the formation of benzamidine hydrochloride and ammonium (B1175870) chloride as a byproduct. orgsyn.org After filtering off the ammonium chloride, the filtrate is evaporated, and the crude benzamidine hydrochloride is purified by recrystallization, often from water after acidification with hydrochloric acid. orgsyn.org This method can provide high yields, with reports of 80-95%. orgsyn.org

Contemporary modifications to this fundamental process aim to improve efficiency, safety, and environmental friendliness. One such variation involves the direct reaction of benzonitrile with ammonium chloride and ammonia in an autoclave at elevated temperatures and pressures. chemicalbook.com This approach bypasses the isolation of the intermediate imido ether. Another modern approach involves the reduction of benzamidoxime (B57231). patsnap.comgoogle.com Benzamidoxime is synthesized from benzonitrile and hydroxylamine (B1172632) hydrochloride, often using a phase transfer catalyst. patsnap.com The subsequent reduction of the benzamidoxime, followed by acidification, yields benzamidine hydrochloride. patsnap.comgoogle.com

Method Starting Material Key Reagents Intermediate Reported Yield
Pinner ReactionBenzonitrileAnhydrous EtOH, Dry HCl, Dry NH3Imino ether hydrochloride80-95% orgsyn.org
Autoclave SynthesisBenzonitrileNH4Cl, NH3-77% chemicalbook.com
Benzamidoxime ReductionBenzonitrileHydroxylamine hydrochloride, Reducing agentBenzamidoximeHigh patsnap.comgoogle.com

Development of Substituted Benzamidine Hydrochloride Derivatives

The synthesis of substituted benzamidine hydrochlorides allows for the fine-tuning of their biological activity. Various substituents on the benzene (B151609) ring can influence the compound's potency, selectivity, and pharmacokinetic properties.

Synthesis of p-(aminosulfonyl)-Benzamidine Hydrochloride

The synthesis of p-(aminosulfonyl)-benzamidine hydrochloride is of significant interest due to its potential applications in medicinal chemistry. Detailed synthetic routes are proprietary but generally involve multi-step processes starting from materials like p-nitrobenzoic acid or p-nitrobenzonitrile. chemicalbook.com A general pathway could involve the conversion of a p-substituted benzonitrile, where the substituent can be transformed into a sulfonamide group. For instance, starting with p-nitrobenzonitrile, the nitrile group can be converted to the amidine hydrochloride via the Pinner reaction or other methods. Subsequently, the nitro group is reduced to an amine, which is then diazotized and reacted with sulfur dioxide followed by an amine to form the sulfonamide group. The final product is isolated as the hydrochloride salt. google.comnih.gov

Synthesis of Halogenated Benzamidine Hydrochlorides (e.g., 2-Bromo-, 3,4-Difluoro-)

Halogenated benzamidine hydrochlorides are important intermediates and have applications in the development of pharmaceuticals. chemimpex.com

The synthesis of 2-Bromo-benzamidine hydrochloride typically starts from 2-bromobenzonitrile. The Pinner reaction is a viable method, where the nitrile is reacted with anhydrous alcohol and HCl gas, followed by ammonolysis to yield the desired product. chemimpex.com These compounds are valuable in drug discovery as intermediates for more complex molecules. chemimpex.com

For 3,4-Difluoro-benzamidine hydrochloride , the synthesis also begins with the corresponding halogenated benzonitrile, 3,4-difluorobenzonitrile. prepchem.com The process involves reacting the nitrile with dry HCl gas in anhydrous methanol (B129727) to form the intermediate crystals, which are then treated with dry ammonia gas in anhydrous ethanol to produce 3,4-difluoro-benzamidine hydrochloride. prepchem.comscbt.com

Derivative Starting Material Key Reaction Type
2-Bromo-benzamidine hydrochloride2-BromobenzonitrilePinner Reaction chemimpex.com
3,4-Difluoro-benzamidine hydrochloride3,4-DifluorobenzonitrilePinner-type Reaction prepchem.com

Synthesis of Alkyl and Alkoxy Substituted Benzamidine Hydrochlorides (e.g., 3,4-Dimethyl-, 2,3,4-Trimethoxy-)

Alkyl and alkoxy substituents can significantly alter the electronic and steric properties of the benzamidine scaffold.

3,4-Dimethyl-benzamidine hydrochloride is synthesized from 3,4-dimethylbenzonitrile. chemimpex.com The synthesis route generally follows the classical Pinner reaction or similar methodologies where the nitrile group is converted to the amidine hydrochloride. This compound is noted for its utility in developing enzyme inhibitors. chemimpex.com

The synthesis of 2,3,4-Trimethoxy-benzamidine hydrochloride starts from 2,3,4-trimethoxybenzonitrile. vulcanchem.com The presence of multiple methoxy (B1213986) groups can influence the reaction conditions required for the conversion of the nitrile to the amidine. The resulting compound, with its specific substitution pattern, is explored in research for its chemical and biological properties. vulcanchem.com

Innovative Synthetic Approaches

Modern synthetic chemistry strives for more efficient, cost-effective, and environmentally benign processes. This has led to the development of innovative approaches for the synthesis of benzamidine hydrochloride and its derivatives.

One-Pot Synthesis Strategies

One-pot synthesis strategies offer significant advantages by reducing the number of work-up and purification steps, saving time, and minimizing waste. Several one-pot methods for synthesizing substituted pyrimidines and other heterocycles using benzamidine hydrochloride as a key building block have been reported. ccspublishing.org.cnacs.org For instance, a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine hydrochloride can be used to synthesize 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives. ccspublishing.org.cn

Another innovative one-pot approach involves the synthesis of trisubstituted 1,3,5-triazines. researchgate.net This method proceeds through the formation of an intermediary amidinothiourea from an isothiocyanate and an N,N-diethylamidine. This intermediate then reacts with benzamidine hydrochloride in the presence of a catalyst to yield the desired triazine derivative. researchgate.net These methods highlight the versatility of benzamidine hydrochloride in constructing complex molecular architectures in a single synthetic operation.

A study also demonstrated a palladium-catalyzed one-pot synthesis of quinazoline (B50416) derivatives starting from the N-arylation of amidines. nih.gov Following the initial arylation, an aldehyde is added to the crude reaction mixture, leading to the formation of the quinazoline ring system. nih.gov

Metal-Free C-H Functionalization and Oxidative Cross-Coupling Methods

Recent advancements in organic synthesis have prioritized the development of environmentally benign and cost-effective methods. In this context, metal-free C-H functionalization and oxidative cross-coupling reactions have emerged as powerful strategies for the synthesis of complex molecules from simple precursors. These methods avoid the use of toxic and expensive heavy metals, offering a greener alternative. Benzamidine hydrochloride has proven to be a versatile building block in these transformations, particularly for the synthesis of α-ketoimides and pyrimidine (B1678525) derivatives.

A prominent metal-free approach involves the iodine-catalyzed oxidative cross-coupling of various substrates with benzamidine hydrochloride. researchgate.netsmolecule.com This methodology has been successfully applied to the synthesis of α-ketoimides from ethyl arenes, ethylene (B1197577) arenes, and ethyne (B1235809) arenes. researchgate.net The reaction typically employs catalytic amounts of iodine in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This system facilitates the in situ functionalization of sp, sp2, and sp3 C-H bonds, followed by coupling with benzamidine hydrochloride. researchgate.net The process is characterized by its operational simplicity, broad functional group tolerance, and the ability to produce α-ketoimides in good to excellent yields. researchgate.netresearchgate.net For instance, the reaction of various substituted ethylbenzenes with benzamidine hydrochloride using an I2/TBHP system has been shown to yield the corresponding α-ketoimides in yields ranging from 81% to 88%. researchgate.net

Another significant application of metal-free oxidative cross-coupling is the synthesis of α-ketoimides from methyl ketones and benzamidine hydrochloride. smolecule.com This iodine-catalyzed reaction proceeds under peroxide-free conditions and addresses the challenge of the weak nucleophilicity of the free N-H amide. smolecule.com The reaction mechanism is proposed to involve a self-sequenced iodination/Kornblum oxidation/amidation/oxidation cascade. smolecule.com Optimized conditions for this transformation have been identified, leading to yields of up to 91%. smolecule.com

Furthermore, metal-free C-H amination reactions have been developed for the synthesis of polysubstituted pyrimidines. orgsyn.org This approach utilizes the reaction of cinnamaldehydes with amidines, including benzamidine hydrochloride, in the presence of a base and using oxygen as the sole oxidant. orgsyn.org This method provides a straightforward and environmentally friendly route to a variety of pyrimidine derivatives under mild reaction conditions. orgsyn.org The scope of this reaction is broad, accommodating both electron-donating and electron-withdrawing groups on the benzamidine substrate, with corresponding product yields ranging from 61% to 77%. orgsyn.org

Table 1: Examples of Metal-Free Oxidative Cross-Coupling Reactions with Benzamidine Hydrochloride

Starting Material Reagents and Conditions Product Yield (%) Reference
Ethylbenzene Benzamidine hydrochloride, I₂, TBHP, DMSO, 120°C N-(1-oxo-1-phenylpropan-2-yl)benzamide 85 researchgate.net
4-Nitroethylbenzene Benzamidine hydrochloride, I₂, TBHP, DMSO, 120°C N-(1-(4-nitrophenyl)-1-oxopropan-2-yl)benzamide 87 researchgate.net
Acetophenone Benzamidine hydrochloride, I₂, DMSO, 130°C N-(1-oxo-1-phenylpropan-2-yl)benzamide 91 smolecule.com
Cinnamaldehyde Benzamidine hydrochloride, KOH, O₂, DMSO, 120°C 2,4-diphenylpyrimidine 75 orgsyn.org
4-Chlorocinnamaldehyde Benzamidine hydrochloride, KOH, O₂, DMSO, 120°C 4-(4-chlorophenyl)-2-phenylpyrimidine 77 orgsyn.org

Optimization and Scalability Considerations in Benzamidine Hydrochloride Synthesis

The transition of a synthetic route from laboratory-scale to industrial production necessitates rigorous optimization of reaction parameters and careful consideration of scalability challenges. The synthesis of benzamidine hydrochloride, a key intermediate in the pharmaceutical and chemical industries, is no exception. google.comgoogle.com Key areas of focus for optimization include improving reaction yield and purity, minimizing reaction times, and ensuring the process is safe, cost-effective, and environmentally sustainable. google.compatsnap.com

One common synthetic route to benzamidine hydrochloride involves the reaction of benzonitrile with hydroxylamine hydrochloride to form benzamidoxime, followed by a reduction step. patsnap.com Optimization of this process has involved the use of phase transfer catalysts, such as benzyltriethylammonium chloride, to facilitate the initial addition reaction, allowing for milder conditions and achieving high yields. patsnap.com For the subsequent reduction of benzamidoxime, various reducing agents and conditions have been explored. A patented method describes the use of reduced zinc powder in the presence of glacial acetic acid, followed by acidification to produce the crude benzamidine hydrochloride, which is then purified by recrystallization. patsnap.com

Another established method is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. orgsyn.org However, traditional Pinner reactions can be slow and may suffer from side reactions. google.com Innovations to address these limitations include conducting the reaction in a closed system under pressure. This modification has been shown to significantly accelerate the reaction rate, even at lower temperatures, by increasing the concentration of HCl in the reaction medium. google.com This approach also minimizes side reactions like the hydrolysis of the intermediate imino ether, leading to increased selectivity and yield. google.com

When scaling up the synthesis of benzamidine hydrochloride, several challenges must be addressed. Exothermicity management is a critical safety concern, particularly in hydrogenation steps which can have a significant adiabatic temperature rise in large-scale batch reactors. smolecule.com This necessitates the use of appropriate cooling systems to maintain control over the reaction temperature. smolecule.com Catalyst efficiency and recyclability are also major economic drivers. For instance, in processes utilizing palladium on carbon (Pd/C) for hydrogenation, the recovery and reuse of the catalyst are crucial. However, catalyst poisoning by amine ligands can lead to a decrease in recovery rates over multiple batches. smolecule.com

Waste minimization is another important aspect of scalable and green synthesis. Traditional batch processes can generate significant amounts of aqueous waste per kilogram of product. smolecule.com The development of continuous flow chemistry systems offers a promising solution to many of these scalability challenges. smolecule.com Flow systems can offer better control over reaction parameters, improve heat and mass transfer, and reduce waste generation compared to traditional batch methods. smolecule.com For example, a flow system for a related process was reported to reduce aqueous waste from 8-10 kg per kg of product to just 2.5 kg. smolecule.com

The choice of solvents and reagents is also a key consideration for industrial-scale production. The use of expensive, toxic, or explosive reagents and solvents is preferably avoided. google.com Research has focused on developing processes that utilize more economical and safer alternatives. For example, processes have been developed to circumvent the use of hazardous reagents like hydroxylamine, which is known to be explosive and potentially mutagenic. justia.com

Table 2: Optimization Parameters for Benzamidine Hydrochloride Synthesis

Parameter Investigated Conditions Optimal/Improved Condition Outcome Reference
Catalyst Phase transfer catalysts (e.g., benzyltriethylammonium chloride) for benzamidoxime formation Benzyltriethylammonium chloride Efficient formation of benzamidoxime at milder temperatures (40°C) with 80.2% yield. patsnap.com
Reaction Time Pinner reaction under atmospheric vs. pressure conditions Reaction in a closed system under pressure Significantly faster reaction, even at lower temperatures. google.com
Temperature Pinner reaction temperature Lower temperatures feasible under pressure Minimized side reactions and increased selectivity. google.com
Solvent Use of absolute ethanol vs. other alcohols in Pinner reaction Methanol More economical for industrial scale. google.com
Waste Batch vs. Flow systems Continuous flow system Reduced aqueous waste from 8-10 kg/kg to 2.5 kg/kg of product. smolecule.com

Structural Biology and Rational Drug Design Based on Benzamidine Hydrochloride

Protein Crystallography and Co-crystallization Studies

Benzamidine (B55565) hydrochloride is frequently used as a ligand in protein crystallography. spectrumchemical.comcalpaclab.comlabproservices.comadvatechgroup.com Its primary role in this context is to act as a protease inhibitor, preventing the degradation of the protein of interest during the often lengthy process of crystallization and data collection. wikipedia.org By forming a stable complex with proteases, it effectively blocks their catalytic activity. midsci.com This is particularly crucial when the target protein is susceptible to proteolysis by contaminating proteases or by its own potential enzymatic activity. The use of benzamidine hydrochloride, therefore, enhances the likelihood of obtaining high-quality, well-ordered crystals suitable for X-ray diffraction analysis. nih.gov

The co-crystallization of target proteins with benzamidine hydrochloride facilitates the detailed elucidation of protein-ligand complex structures at an atomic level. rcsb.orgnumberanalytics.com By capturing the protein in its inhibited state, researchers can gain precise insights into the architecture of the active site. researchgate.net Techniques such as X-ray and neutron crystallography are employed to determine these structures. nih.govrcsb.org

For instance, crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon have been successfully conducted, yielding high-resolution data that allowed for the determination of the protein's three-dimensional structure. nih.gov Similarly, neutron diffraction studies on the trypsin-benzamidine complex have provided exceptional detail, revealing the precise geometry of hydrogen bonds and the role of water molecules in the binding interaction. nih.govsigmaaldrich.com These structural blueprints are fundamental for understanding the molecular basis of enzyme inhibition and for guiding the design of new therapeutic agents. rcsb.org

Analysis of protein-benzamidine complex structures reveals specific binding conformations and adaptations within the enzyme's active site. The benzamidine moiety is recognized as an arginine mimetic. researchgate.net In trypsin-like serine proteases, its positively charged amidinium group is typically buried deep within the S1 specificity pocket, where it forms a key salt bridge with a conserved, negatively charged aspartate residue (Asp189) at the bottom of the pocket. researchgate.netresearchgate.net

Neutron crystallography studies have refined this picture, showing that two of the amidino group's hydrogen atoms interact directly with the carboxylate oxygens of Asp189, while another hydrogen contacts the carbonyl oxygen of Gly219. nih.gov The presence of the ligand can also significantly shift the conformational populations of the protein. researchgate.net Atomistic simulations and Markov models of trypsin have shown that while the protein exists in multiple conformational states in its unbound (apo) form, the addition of benzamidine shifts the equilibrium towards a few specific bound conformations. researchgate.net This demonstrates that the protein has conformational plasticity, adapting its structure upon ligand binding to achieve a stable complex. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies investigate how chemical modifications to the benzamidine scaffold influence its inhibitory activity and selectivity. nih.govnih.govarchivepp.com These studies are crucial for transforming the simple benzamidine core into highly potent and specific drug candidates.

Modifications to the core benzamidine structure can have a profound impact on its inhibitory potency. A study involving 52 benzamidine derivatives demonstrated that all were more potent inhibitors of the enzyme acrosin than the parent benzamidine molecule. nih.govacs.org One derivative, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, showed an outstanding potency with a Ki value of 4.5 x 10⁻⁸ M, a significant improvement over benzamidine's Ki of 4.0 x 10⁻⁶ M. nih.gov

Another powerful strategy involves modifying the valency of the inhibitor. By linking multiple benzamidine moieties onto a common scaffold, multivalent inhibitors can be created. nih.govresearchgate.net Studies on the enzyme plasmin have shown that increasing valency from monovalent to bivalent or trivalent leads to stronger inhibition. nih.govresearchgate.net This enhancement is attributed to an increased effective local concentration of the inhibitor and a "statistical rebinding" effect. nih.gov For example, the bivalent inhibitor Pentamidine was found to be a much stronger plasmin inhibitor than its monovalent analogue, 4-aminobenzamidine (B1203292) (AMB). acs.org

CompoundTarget EnzymeModification TypeKi (Inhibition Constant)
BenzamidineAcrosinMonovalent (Parent)4.0 µM nih.gov
α-(4-amidino-2,6-diiodophenoxy)-3-nitrotolueneAcrosinSubstituted Monovalent0.045 µM nih.gov
4-Aminobenzamidine (AMB)PlasminMonovalent1074 µM acs.org
PentamidinePlasminBivalent2.1 µM researchgate.netacs.org
Tri-AMBPlasminTrivalent3.9 µM researchgate.netacs.org

Systematic mapping of enzyme active sites has been performed using series of benzamidine derivatives with different linkers and additional substructures. researchgate.net Bisbenzamidines, which can interact with both the primary S1 binding pocket and secondary S3/S4 sites, have shown notable affinity and selectivity. researchgate.net The nature of the substituent also has a significant electronic and steric influence. In the development of inhibitors for the SARS-CoV protease, it was found that a methyl group was a beneficial substituent, while a trifluoromethyl group, which is similar in size but has a strong electron-withdrawing effect, resulted in a loss of binding affinity. nih.gov Similarly, halogen substituents showed a balance of steric and electronic effects, with chlorine providing the best combination in that particular series. nih.gov This demonstrates that careful selection of substituents is critical for optimizing both potency and selectivity. nih.govresearchgate.net

CompoundPlasmin KitPA KiThrombin KiSelectivity Profile
4-Aminobenzamidine (AMB)1074 ± 19 µM acs.org5209 ± 161 µM acs.org344 ± 33 µM acs.orgWeak inhibitor, some preference for thrombin over plasmin/tPA.
Pentamidine2.1 ± 0.8 µM acs.org43 ± 9.7 µM acs.org4.5 ± 2.3 µM acs.orgPotent inhibitor of plasmin and thrombin, weaker against tPA.
Benzamidine20 µM (Tryptase) medchemexpress.com750 µM (tPA) medchemexpress.com320 µM (Thrombin) medchemexpress.comMore potent against tryptase and trypsin than other proteases.

Computational Approaches in Benzamidine Hydrochloride Drug Design

The development of novel therapeutics increasingly relies on computational methods to expedite the drug discovery process, reduce costs, and design more effective and specific molecules. Benzamidine hydrochloride, a well-known inhibitor of serine proteases, serves as a valuable scaffold and reference compound in the computational design of new drug candidates. Its interactions with target proteins are well-characterized, providing a solid foundation for molecular modeling studies. Computational approaches such as molecular docking, molecular dynamics simulations, fragment-based drug design, and quantitative structure-activity relationship (QSAR) modeling are pivotal in leveraging the structural features of benzamidine to develop new inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of benzamidine hydrochloride, docking is frequently used to understand its binding mode within the active site of target enzymes, primarily serine proteases like trypsin. These simulations help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory activity. For instance, docking studies can confirm the placement of the positively charged amidinium group of benzamidine in the S1 pocket of trypsin, where it forms a salt bridge with a conserved aspartate residue.

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand interactions over time, accounting for the flexibility of both the protein and the ligand. mdpi.com MD simulations of benzamidine-trypsin complexes have been used to assess the stability of the docked poses and to refine the understanding of the binding process. researchgate.net These simulations can reveal subtle conformational changes in the protein upon ligand binding and provide insights into the thermodynamics and kinetics of the interaction. For example, MD simulations can track the root mean square deviation (RMSD) of the ligand from its initial docked position, with a stable, low RMSD value over time indicating a favorable and stable binding mode. mdpi.comresearchgate.net

A study involving pilot molecular dynamics simulations with the benzamidine ligand and the trypsin target demonstrated that even when started from different positions, the simulations could successfully identify the reference binding pose known from crystallographic structures. researchgate.net This highlights the power of MD simulations in exploring the binding landscape and confirming binding sites. Furthermore, computational protocols that combine docking with MD simulations have shown improved performance in virtual screening campaigns for identifying novel inhibitors. science.gov

The insights gained from these simulations are crucial for the rational design of new inhibitors. By understanding precisely how benzamidine hydrochloride interacts with its target, medicinal chemists can design new molecules that retain the key binding features of benzamidine while incorporating additional functionalities to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations of Benzamidine and its Analogs

ParameterDescriptionRelevance in Drug Design
Docking Score A scoring function's estimate of the binding affinity (e.g., in kcal/mol).Predicts the strength of the interaction between the ligand and the protein. Lower scores generally indicate better binding.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules. In MD simulations, it tracks the stability of the ligand's position relative to the protein over time. mdpi.comLow and stable RMSD values during an MD simulation suggest that the ligand has found a stable binding pose. researchgate.net
Hydrogen Bonds Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Crucial for the specificity and stability of the ligand-protein complex. Identifying these helps in designing molecules with improved binding.
Hydrophobic Interactions Interactions between nonpolar molecules or parts of molecules in an aqueous environment.Contribute significantly to the overall binding affinity and stability of the complex.
Binding Free Energy The overall energy change upon binding of a ligand to a protein, which can be calculated using methods like MM/PBSA or MM/GBSA.Provides a more accurate prediction of binding affinity than docking scores alone by considering solvation effects and entropic contributions.

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. researchgate.net This approach begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to the target protein. researchgate.net These initial hits are then optimized and grown into more potent, drug-like molecules. researchgate.netopenaccessjournals.com The benzamidine moiety itself can be considered a privileged fragment for serine proteases due to its well-established binding in the S1 pocket. sci-hub.ru

In FBDD, the benzamidine scaffold serves as an excellent starting point or anchor fragment. By screening fragment libraries against a target protein already bound with a benzamidine-like fragment, researchers can identify other small molecules that bind to adjacent pockets. These newly identified fragments can then be linked to the initial benzamidine scaffold to create a larger, more potent inhibitor with interactions in multiple pockets of the active site. This "fragment linking" approach can lead to compounds with significantly improved affinity and selectivity compared to the original fragment.

Alternatively, a "fragment growing" strategy can be employed where chemical modifications are iteratively added to the benzamidine core to explore and exploit nearby binding interactions. openaccessjournals.com This allows for the systematic optimization of the initial fragment hit into a lead compound with improved pharmacological properties. The small size and low complexity of fragments like benzamidine allow for a more efficient exploration of the chemical space around the binding site. openaccessjournals.comfrontiersin.org

The success of FBDD relies on sensitive biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to detect the weak binding of fragments. openaccessjournals.com Computational methods, including virtual screening of fragment libraries, play a crucial role in prioritizing fragments for experimental testing and in guiding the optimization process.

Table 2: Comparison of Drug Design Strategies Utilizing Benzamidine

StrategyDescriptionStarting PointKey Advantage
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target protein to design inhibitors that fit into the active site.A known inhibitor like benzamidine or a de novo designed molecule.Rational design based on detailed structural information of the target.
Fragment Linking Two or more fragments that bind to adjacent sites on the protein are covalently joined. openaccessjournals.comBenzamidine as an anchor fragment and another fragment binding nearby.Can result in a large increase in binding affinity due to the additive nature of the interactions.
Fragment Growing A starting fragment is elaborated with additional chemical groups to make new interactions with the protein. openaccessjournals.comThe benzamidine scaffold as the initial fragment.Allows for systematic exploration and optimization of the binding interactions in a specific region of the protein.
Scaffold Hopping The core structure (scaffold) of a known inhibitor is replaced with a different one while maintaining the key binding interactions. openaccessjournals.comThe benzamidine ring as the initial scaffold.Can lead to the discovery of novel chemical series with improved properties, such as better ADME profiles or novel intellectual property.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org In essence, QSAR models attempt to predict the activity of new, untested compounds based on their structural features. wikipedia.org This approach is particularly valuable when a sufficient amount of experimental data for a series of related compounds is available.

For benzamidine-based inhibitors, QSAR studies can be conducted on a series of analogs where the benzamidine core is systematically modified. The process involves several key steps:

Data Set Preparation : A collection of benzamidine derivatives with experimentally measured inhibitory activities against a specific target is compiled.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., molecular shape).

Model Building : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activities.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

Once a validated QSAR model is established, it can be used to predict the activity of virtual or newly synthesized benzamidine analogs, thereby guiding the design of more potent inhibitors. For example, a QSAR model might reveal that increasing the hydrophobicity in a particular region of the molecule or adding a hydrogen bond donor at a specific position is likely to enhance inhibitory activity. This information allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bonding properties are predicted to increase or decrease activity. science.gov Such models provide intuitive, graphical guidance for the structural modification of lead compounds.

Research Applications and Biomedical Implications of Benzamidine Hydrochloride

Utilization in Protein Purification and Stability Protocols

The stability and integrity of proteins are paramount during their isolation and purification. Proteases, ubiquitous in cellular and tissue extracts, can rapidly degrade target proteins, leading to reduced yields and artifactual results. Benzamidine (B55565) hydrochloride is widely employed to counteract this proteolytic degradation, ensuring the preservation of protein structure and function.

Prevention of Proteolytic Degradation in Biological Sample Preparation

Benzamidine hydrochloride is a commonly used component in protease inhibitor cocktails, which are added to lysis buffers during the initial stages of protein extraction. fishersci.ietudublin.ie Its primary function is to inhibit the activity of serine proteases, such as trypsin and other trypsin-like enzymes, which are prevalent in various biological samples. focusbiomolecules.com By reversibly binding to the active site of these proteases, benzamidine hydrochloride prevents them from cleaving and degrading the protein of interest. caymanchem.com This is particularly crucial when working with samples known to have high proteolytic activity, such as cell lysates, tissue homogenates, and blood plasma. tudublin.iefocusbiomolecules.comcytivalifesciences.com The inclusion of benzamidine hydrochloride helps to maintain the stability of proteins throughout the purification process, from initial extraction to subsequent chromatographic steps. tudublin.ienih.gov For instance, it has been used to prevent the degradation of peptide analytes like glucagon (B607659) and thyrotropin-releasing hormone (TRH) in blood samples. focusbiomolecules.com

Affinity Chromatography for Serine Protease Isolation and Characterization

Beyond its role as a general protease inhibitor, benzamidine hydrochloride is instrumental in the specific purification of serine proteases themselves through affinity chromatography. nih.govjabonline.in In this technique, benzamidine is covalently attached to a solid support matrix, such as Sepharose beads, creating a "benzamidine-Sepharose" resin. jabonline.innih.govsigmaaldrich.com When a crude protein extract is passed through a column packed with this resin, serine proteases with an affinity for benzamidine will bind to the matrix, while other proteins pass through. jabonline.infrontiersin.org

This method allows for a highly selective, often single-step, purification of various serine proteases. jabonline.innih.gov After the unbound proteins are washed away, the purified serine proteases can be eluted from the column by changing the buffer conditions, for example, by lowering the pH or by adding a competitive inhibitor. jabonline.infrontiersin.org This technique has been successfully used to isolate and characterize serine proteases from a wide range of sources, including jellyfish, sea urchin eggs, and organic dust. nih.govjabonline.innih.gov The purified enzymes can then be used for further biochemical and functional studies.

Table 1: Examples of Serine Proteases Purified Using Benzamidine Affinity Chromatography

Source Organism/Material Isolated Serine Protease(s) Elution Conditions Reference
Jellyfish (Antarctic region) Trypsin-like proteases 50 mM glycine (B1666218) buffer pH 8.0 with 1 M NaCl jabonline.in
Sea urchin eggs Trypsin-like enzyme Not specified nih.gov
Poultry organic dust Chicken trypsin II-P29 20 mM p-aminobenzamidine in D-PBS nih.gov
Human plasma Various serine proteases 50 mmoL/L glycine-HCl, pH 3.0 + 1 moL/L NaCl frontiersin.org

Investigative Tools in Physiological and Pathological Processes

The inhibitory action of benzamidine hydrochloride on specific serine proteases makes it a valuable tool for dissecting their roles in complex biological systems. By observing the effects of its application, researchers can infer the function of these proteases in various physiological and pathological states.

Probing Blood Coagulation and Fibrinolysis Pathways

The blood coagulation cascade and the subsequent process of fibrinolysis (clot dissolution) are tightly regulated by a series of serine proteases. cymitquimica.com Benzamidine hydrochloride inhibits key enzymes in these pathways, including thrombin and plasmin. caymanchem.comottokemi.com This inhibitory property allows researchers to modulate these processes in vitro and study their mechanisms. For example, benzamidine hydrochloride is often added to blood samples collected for coagulation studies to prevent in vitro activation of the coagulation cascade and proteolytic degradation of coagulation factors. jci.orgahajournals.orgnih.govnih.gov By inhibiting thrombin, a central enzyme in coagulation, benzamidine helps to preserve the sample in a state that is representative of the in vivo condition at the time of collection. nih.govnih.gov This is crucial for accurately measuring parameters of coagulation and fibrinolysis in research and clinical settings.

Modulation of Inflammatory Responses

Inflammation is a complex biological response involving a variety of cells and signaling molecules, including serine proteases. Some serine proteases, such as tryptase, are released by inflammatory cells and can contribute to the inflammatory process. medchemexpress.com Research has shown that benzamidine hydrochloride can inhibit the activity of such proteases. medchemexpress.combiosynth.com For instance, it has been demonstrated to reduce the ability of tryptase to stimulate collagen synthesis in fibroblasts, suggesting a potential role in modulating inflammatory-driven tissue remodeling. medchemexpress.com Furthermore, some studies have indicated that benzamidine possesses anti-inflammatory properties, although the precise mechanisms are still under investigation. biosynth.com

Studies on Platelet Aggregation Mechanisms

Platelet aggregation is a critical step in the formation of a blood clot. frontiersin.orgnih.gov This process is initiated by various agonists that activate platelets, leading to a cascade of intracellular signaling events. nih.gov Serine proteases, particularly thrombin, are potent activators of platelets. nih.gov Benzamidine hydrochloride, as an inhibitor of thrombin, can be used to investigate the role of this protease in platelet activation and aggregation. caymanchem.com By inhibiting thrombin-mediated signaling, researchers can dissect the downstream pathways involved in platelet aggregation. Additionally, benzamidine is included in lysis buffers during the preparation of platelet samples for biochemical analysis to prevent the proteolytic degradation of platelet proteins, including receptors crucial for aggregation. nih.gov While some literature points to benzydamine (B159093) hydrochloride's ability to inhibit platelet aggregation, it is important to distinguish this compound from benzamidine hydrochloride. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Benzamidine hydrochloride
Tris-HCl
Sodium chloride (NaCl)
Glycine
Diethylaminoethyl-sepharose
Carboxymethyl-sepharose
Gelatin
Casein
Fibrinogen
Trypsin
Plasmin
Thrombin
Benzylamine
N alpha-benzoyl-L-arginine ethyl ester (BAEE)
Soybean trypsin inhibitor (SBTI)
Lima bean trypsin inhibitor
Chicken ovomucoid
Leupeptin
Bowman-Birk inhibitor
Antipain
Phenylmethanesulfonyl fluoride (B91410) (PMSF)
N alpha-p-tosyl-L-lysine chloromethyl ketone (TLCK)
L-1-(tosylamido)-2-phenylethyl chloromethyl ketone (TPCK)
Glucagon
Thyrotropin-releasing hormone (TRH)
p-Aminobenzamidine
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
Ethylenediaminetetraacetic acid (EDTA)
Iodoacetate
E64-c
1,10-Phenanthroline
Pepstatin
Plasminogen
Urokinase-type plasminogen activator (uPA)
Factor Xa
Tissue-type plasminogen activator (tPA)
Tryptase
[3H]thymidine
Collagen
Nitric oxide (NO)
cGMP
Inositol 1,4,5-triphosphate (InsP3)
Thromboxane A2 (TXA2)
Chymostatin
Aprotinin
E-64
Glutathione S-transferase (GST)
Citrate
Heparin
Trifluoroacetic acid
FPRck
Thrombin activatable fibrinolysis inhibitor (TAFI)
Adenosine diphosphate (B83284) (ADP)
Serotonin
Prostaglandin H2 (PGH2)
Arachidonic acid

Preclinical Research and Therapeutic Development Initiatives

Benzamidine hydrochloride's role as a serine protease inhibitor has led to its extensive use in preclinical research across various disease models. Its ability to interfere with key enzymatic processes makes it a valuable tool for investigating the underlying mechanisms of several pathologies and exploring potential therapeutic strategies.

Potential in Thrombosis and Hemostatic Disorder Research

Benzamidine hydrochloride is a well-established competitive inhibitor of several serine proteases crucial to the coagulation cascade, including thrombin, Factor Xa, and plasmin. focusbiomolecules.comacs.orgglpbio.comcaymanchem.com Its inhibitory action on these enzymes makes it a significant compound in the study of thrombosis and hemostatic disorders. acs.orgnih.gov In laboratory settings, it is frequently added to blood samples to prevent the proteolytic degradation of peptide analytes, ensuring the integrity of samples for analysis. focusbiomolecules.com

The compound's inhibitory constants (Ki) highlight its varying affinity for different proteases involved in blood clotting and fibrinolysis. For instance, benzamidine hydrochloride exhibits Ki values of 110 μM for Factor Xa, 320 μM for thrombin, and 750 μM for tissue Plasminogen Activator (tPA). medchemexpress.commedchemexpress.commedchemexpress.com This differential inhibition allows researchers to dissect the specific roles of these proteases in the complex processes of hemostasis and thrombosis. researchgate.netthieme-connect.com Furthermore, derivatives of benzamidine have been synthesized and studied to develop more potent and selective inhibitors of key coagulation factors like thrombin, aiming to prevent and treat thrombotic events. acs.orgnih.gov

Below is an interactive table detailing the inhibitory constants (Ki) of Benzamidine hydrochloride for various serine proteases involved in hemostasis.

Exploration in Anti-Inflammatory Therapies

The anti-inflammatory potential of benzamidine and its derivatives has been a subject of research. pubcompare.airsc.org Benzamidine hydrochloride's mechanism in this context is linked to its ability to inhibit serine proteases, which are involved in inflammatory pathways. medchemexpress.com Research has shown that some benzamidine derivatives can suppress the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response. nih.gov This has led to investigations into their potential application in treating inflammatory conditions. nih.govresearchgate.netdrugbank.com For example, some studies have explored the use of benzamidine derivatives in mitigating virus-induced inflammation. nih.gov

Investigations in Antiviral Research (e.g., Influenza Virus)

Benzamidine and its derivatives have been investigated for their antiviral properties, particularly against the influenza virus. nih.govplos.orgd-nb.info The mechanism of action is often attributed to the inhibition of host cell serine proteases, such as TMPRSS2, which are essential for the activation of viral surface proteins, a critical step for viral entry into host cells. portlandpress.com By blocking these proteases, benzamidine-related compounds can prevent viral replication. biorxiv.org Studies have demonstrated that certain benzamidine derivatives exhibit significant antiviral effects against influenza virus strains in laboratory settings. nih.gov Research has also explored the use of benzamidine in combination with other agents to inhibit viral replication by targeting different stages of the viral life cycle. plos.orgbiorxiv.org

Role in Cancer Progression Studies (e.g., Multiple Myeloma)

The role of serine proteases in cancer progression has led to the investigation of inhibitors like benzamidine hydrochloride in oncological research. nih.gov Serine proteases, such as urokinase-type plasminogen activator (uPA), are often overexpressed in tumors and are involved in processes like tumor growth, invasion, and metastasis. medchemexpress.commedchemexpress.com Benzamidine, as an inhibitor of uPA and other related proteases, is used as a tool to study the impact of these enzymes on cancer cell behavior. nih.gov For instance, research has explored the development of selective inhibitors based on the benzamidine scaffold to target specific proteases implicated in cancer, such as hepsin, which is involved in the progression of several cancers. nih.gov

Research into Pancreatitis Models

Benzamidine hydrochloride has been utilized in experimental models of pancreatitis to investigate the role of trypsin in the pathogenesis of the disease. researchgate.netfrontiersin.orgresearchgate.netdntb.gov.ua Acute pancreatitis is characterized by the premature activation of digestive enzymes, like trypsin, within the pancreas, leading to autodigestion and inflammation. dovepress.comresearchgate.net As a trypsin inhibitor, benzamidine is used to block this enzymatic activity in research models, helping to elucidate the downstream effects of trypsin activation and to test the therapeutic potential of trypsin inhibition. frontiersin.orgresearchgate.netliverpool.ac.uk However, some studies have shown that while benzamidine can inhibit trypsin, it may not affect all signaling pathways involved in pancreatitis, indicating the complexity of the disease. frontiersin.org

Cellular and Molecular Biological Investigations

In the realms of cellular and molecular biology, benzamidine hydrochloride is a fundamental tool, primarily due to its function as a serine protease inhibitor. pubcompare.aimoleculardepot.com It is routinely included in lysis buffers and extraction protocols to prevent the degradation of proteins by endogenous proteases released during cell disruption. sigmaaldrich.combiofargo.com This preservation of protein integrity is crucial for a wide array of downstream applications, including Western blotting, immunoprecipitation, and enzyme activity assays. moleculardepot.com

The compound's ability to inhibit a broad spectrum of serine proteases makes it a valuable component of protease inhibitor cocktails. focusbiomolecules.commedchemexpress.com Its use ensures that researchers can study proteins in their native state, free from artefactual degradation. sigmaaldrich.com

Below is an interactive table summarizing the key applications of Benzamidine hydrochloride in research.

Influence on Leukocyte Cytotoxicity Studies

Benzamidine hydrochloride plays a multifaceted role in the study of leukocyte cytotoxicity. Its primary application is as a protease inhibitor during the preparation of cellular extracts and reagents, ensuring the stability of proteins involved in cytotoxic processes. researchgate.net However, research also indicates that benzamidine and its derivatives can directly influence leukocyte functions, such as phagocytosis.

In studies of Porphyromonas gingivalis, a key pathogen in periodontitis, synthetic inhibitors of the benzamidine type were assessed for their effects on the bacterium's virulence properties. One of the key findings was the influence of these inhibitors on the phagocytic capabilities of granulocytes (polymorphonuclear neutrophils, or PMNs), a type of leukocyte central to the innate immune response. At a concentration of 20 µM, benzamidine was shown to enhance the phagocytosis of P. gingivalis by PMNs from healthy individuals. This suggests that by inhibiting bacterial proteases, benzamidine may alter the bacterial surface in a way that facilitates recognition and engulfment by immune cells.

Table 1: Influence of 20 µM Benzamidine on Phagocytosis of P. gingivalis by Granulocytes

Bacterial StrainConditionGranulocytes with 0 Bacteria (%)Granulocytes with <10 Bacteria (%)Granulocytes with 10-20 Bacteria (%)Granulocytes with >20 Bacteria (%)
P. gingivalis ATCC 33277Control (No Inhibitor)5036113
P. gingivalis ATCC 33277+ 20 µM Benzamidine4438135

Data adapted from a study on inhibitors of benzamidine type, showing an enhanced phagocytic response.

Beyond direct effects, benzamidine hydrochloride is routinely included in lysis buffers during the preparation of cellular components for cytotoxicity assays. For instance, in the 51Cr release assay, which measures the killing of target tumor cells by cytotoxic T-lymphocytes (CTLs), benzamidine is used to prepare the target cell lysates to assess protein-specific factors like telomerase activity. sigmaaldrich.com In this context, its role is to prevent the degradation of cellular proteins by endogenous proteases upon cell lysis, thereby ensuring that the measured cytotoxic activity is accurately correlated with the presence and integrity of specific cellular antigens.

Effects on DNA Integrity (e.g., DNA Single-Strand Breaks, DNA Amplification)

The influence of benzamidine hydrochloride on DNA integrity is primarily indirect, stemming from its function as a protease inhibitor. In molecular biology, maintaining the integrity of proteins that interact with or act upon DNA is critical for accurate experimental outcomes. Proteases released during cell lysis can degrade these key proteins, including DNA repair enzymes and polymerases, leading to misleading results. nih.govmit.eduembopress.org The inclusion of benzamidine in experimental buffers helps to safeguard these proteins.

A prominent example of its application is in the Telomeric Repeat Amplification Protocol (TRAP) assay. researchgate.netsigmaaldrich.comsemanticscholar.org The TRAP assay is a highly sensitive PCR-based method used to detect telomerase activity, which involves the amplification of telomeric DNA repeats. sigmaaldrich.com Telomerase is a heat-sensitive enzyme that is crucial for the process. sigmaaldrich.com To accurately measure its activity, cell extracts are prepared using a lysis buffer, such as CHAPS buffer, which is supplemented with protease inhibitors including 0.1 mM benzamidine. researchgate.netsigmaaldrich.comsemanticscholar.org This ensures that the telomerase enzyme is protected from degradation, allowing for a reliable assessment of its ability to amplify DNA. sigmaaldrich.com

Application in Electrophoretic Mobility Shift Assays (EMSAs)

Benzamidine hydrochloride is an essential component in buffers used for Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays. EMSA is a widely used technique to study protein-DNA or protein-RNA interactions. The principle of the assay is that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid probe, resulting in a "shift" in the band's position. researchgate.net

The success of an EMSA experiment depends on the stability of the protein of interest and the specificity of the protein-DNA interaction. Cellular extracts, particularly nuclear extracts, contain a high concentration of proteases that can degrade the DNA-binding proteins under investigation. The degradation of these proteins can lead to the loss of a specific shift or the appearance of non-specific, smeared bands, confounding the interpretation of the results.

To counteract this, protease inhibitor cocktails are almost universally added to the lysis, binding, and storage buffers used in EMSA protocols. Benzamidine is a key ingredient in these cocktails, specifically targeting serine proteases. Its inclusion ensures that the DNA-binding proteins remain intact throughout the experiment, from cell lysis to the completion of electrophoresis. This allows for the accurate detection and characterization of specific protein-DNA complexes.

Table 2: Examples of Benzamidine Hydrochloride Use in EMSA Protocols

Study FocusOrganism/Cell TypeTarget Protein(s)Benzamidine ConcentrationReference
DNA-dependent protein kinase bindingHuman PlacentaKu, p4602 mM nih.gov
Unfolding of quadruplex DNA(in vitro)GST-UP11 mM nih.gov
Fungal gene regulationHistoplasma capsulatumNuclear DNA-binding proteins0.3 µg/ml nih.gov

This table highlights the common use of benzamidine across different EMSA applications to prevent protein degradation.

Future Directions and Emerging Research Avenues

Development of Novel Benzamidine (B55565) Hydrochloride Derivatives with Enhanced Selectivity and Potency

The development of new benzamidine hydrochloride derivatives is a promising area of research aimed at overcoming the limitations of the parent compound, such as off-target effects. By modifying the benzamidine scaffold, researchers are creating analogues with enhanced selectivity and potency for specific serine proteases. nih.gov

One approach involves exploring new chemical space around the benzamidine scaffold. This strategy entails the synthesis of a diverse library of benzamidine analogues with various substituents to probe structure-activity relationships. nih.govrsc.orgwhiterose.ac.uknih.govresearchgate.net For instance, a ligand-based design strategy has been employed to expand a library of benzamide-derived inhibitors for the voltage-gated potassium channel Kv1.3, a key regulator of T-cell activation. nih.gov This research demonstrated that specific structural modifications to the benzamide (B126) moiety could yield compounds with submicromolar inhibitory concentrations. nih.gov Similarly, novel imino bases of benzamidine have been synthesized and shown to exhibit significant antimicrobial activity against pathogens that trigger periodontitis. mdpi.comnih.gov Another study focused on creating benzamidine derivatives containing 1,2,3-triazole moieties, some of which displayed excellent in vivo antifungal activities against agricultural phytopathogens. nih.gov

These efforts to explore the chemical space around the benzamidine scaffold are crucial for developing next-generation inhibitors with tailored pharmacological profiles. nih.govrsc.orgwhiterose.ac.uknih.govresearchgate.netmdpi.comnih.govnih.gov

Table 1: Examples of Novel Benzamidine Derivatives and Their Activities

Derivative ClassTarget/ActivityKey Findings
Benzamide-derived Kv1.3 inhibitorsVoltage-gated potassium channel Kv1.3Cis-isomers in the hydroxy series and trans-isomers in the carbamate (B1207046) series showed potent inhibition. nih.gov
Imino bases of benzamidinePeriodontitis-triggering pathogensExhibited significant antimicrobial activity with minimal cytotoxicity. mdpi.comnih.gov
Benzamidines with 1,2,3-triazole moietiesColletotrichum lagenarium (fungus)Some compounds showed superior in vivo efficacy compared to commercial fungicides. nih.gov

Advanced Structural and Biophysical Characterization of Benzamidine-Protease Interactions

A deeper understanding of the molecular interactions between benzamidine and its target proteases is fundamental for the rational design of more effective inhibitors. Advanced structural and biophysical techniques are being employed to elucidate the intricacies of these interactions.

High-resolution X-ray crystallography provides static snapshots of the benzamidine molecule bound to the active site of a protease, revealing key hydrogen bonds and hydrophobic interactions. rcsb.orgresearchgate.netresearchgate.net For example, the crystal structure of beta-trypsin in complex with benzamidine has been determined at a resolution of 1.50 Å, offering a detailed view of the binding mode. rcsb.org

Beyond static structures, molecular dynamics (MD) simulations offer a dynamic perspective on the binding process. nih.govnih.gov Extensive all-atom MD simulations have been used to reconstruct the complete binding process of benzamidine to trypsin, identifying metastable intermediate states and the transition pathways to the final bound conformation. nih.gov These simulations have revealed that benzamidine can "roll" over the surface of trypsin during its approach to the binding site and that specific residues, such as His57, can play a critical role in guiding the ligand. nih.govnih.gov

Biophysical methods such as circular dichroism (CD) spectroscopy are also utilized to study conformational changes in the protease upon benzamidine binding. nih.gov These advanced techniques provide a comprehensive picture of the binding event, from initial recognition to the final stable complex, which is invaluable for designing new derivatives with optimized binding kinetics and thermodynamics. rcsb.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov

Integration of Benzamidine Hydrochloride in Multi-Targeted Therapeutic Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases. Consequently, there is growing interest in developing multi-targeted therapies, and benzamidine derivatives are being explored in this context. nih.govnih.govmdpi.comnih.govup.ac.za The concept of polypharmacology, where a single drug acts on multiple targets simultaneously, offers a promising approach for treating complex conditions like cancer and neurodegenerative diseases. nih.gov

Researchers are designing hybrid molecules that combine the benzamidine pharmacophore with other active moieties to create multi-target-directed ligands (MTDLs). nih.gov For instance, novel benzamide-hydroxypyridinone hybrids have been synthesized as potential treatments for Alzheimer's disease. These compounds exhibit both monoamine oxidase B (MAO-B) inhibition and iron chelation properties, addressing multiple pathological aspects of the disease. nih.gov Similarly, benzamide derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. mdpi.comnih.gov

The integration of benzamidine into multi-targeted strategies holds significant potential for developing more effective therapies with improved efficacy and a reduced likelihood of drug resistance. nih.govnih.govmdpi.comnih.govup.ac.zanih.gov

Investigation of Untapped Biological Targets and Signaling Pathways

While benzamidine is primarily known as a serine protease inhibitor, emerging research is beginning to uncover its interactions with other biological targets and its influence on various signaling pathways. This exploration could reveal novel therapeutic applications for benzamidine and its derivatives.

Recent studies have shown that benzamidine analogues can exhibit a range of biological activities beyond protease inhibition. For example, novel benzamidine derivatives have been synthesized and evaluated for their antimicrobial potential against bacteria associated with periodontitis. nih.govnih.gov This suggests that the benzamidine scaffold could be a starting point for the development of new classes of antibiotics.

Furthermore, the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can contribute to tumor growth when dysregulated, has been a target for benzamide derivatives. mdpi.com Although this research is in its early stages, it highlights the potential for benzamidine-related compounds to modulate key signaling pathways involved in disease. The continued investigation into these untapped biological targets will likely expand the therapeutic landscape for this versatile compound. nih.govnih.govmdpi.com

Methodological Innovations in Applying Benzamidine Hydrochloride in Research Settings

Benzamidine hydrochloride has long been a staple in the biochemist's toolkit, primarily used as a protease inhibitor during protein purification. fishersci.com However, innovative methodologies are continually being developed to enhance its utility in research.

One of the most established applications is in affinity chromatography. Benzamidine can be covalently attached to a solid support, such as Sepharose beads, to create a resin that specifically binds and purifies trypsin-like serine proteases. sigmaaldrich.comcytivalifesciences.com.cn This technique is widely used for the purification of enzymes like thrombin and trypsin, as well as for the removal of these proteases after they have been used to cleave fusion tags from recombinant proteins. sigmaaldrich.comcytivalifesciences.com.cn

Recent advancements include the development of different types of benzamidine-functionalized resins with varying ligand densities to balance binding capacity and elution efficiency. sigmaaldrich.com Additionally, benzamidine derivatives are being incorporated into novel materials and surface functionalization strategies. For example, polymer coatings have been functionalized with a benzamidine derivative to create surfaces that can selectively bind and remove thrombin from circulation. researchgate.net These methodological innovations continue to expand the role of benzamidine hydrochloride as a versatile and indispensable tool in life sciences research. fishersci.comsigmaaldrich.comcytivalifesciences.com.cnresearchgate.net

Q & A

Q. Q1. How should benzamidine hydrochloride solutions be prepared and stored to ensure stability in laboratory experiments?

Methodological Answer: To prepare a 100 mM stock solution:

Weigh 174.63 mg of benzamidine hydrochloride monohydrate (MW = 174.63 g/mol).

Dissolve in 10 mL of sterile water for a final concentration of 100 mM.

Filter-sterilize and aliquot to avoid repeated freeze-thaw cycles.

Dilute 1:100 for a working concentration of 1 mM, which is effective for inhibiting serine proteases like trypsin .

Storage:

  • Anhydrous forms should be stored at room temperature under inert atmospheres to prevent degradation .
  • Hydrated forms (e.g., monohydrate) require refrigeration (0–6°C) .
  • Prepare solutions fresh before use due to oxidation sensitivity .

Q. Q2. What is the role of benzamidine hydrochloride in preventing protease autodegradation during protein purification?

Methodological Answer: Benzamidine hydrochloride acts as a reversible, competitive inhibitor of trypsin-like serine proteases. It binds to the active site, blocking substrate cleavage.

  • Typical Use: Add 1–5 mM to lysis buffers during protein extraction to inhibit proteases like trypsin and urokinase-type plasminogen activator (uPA), preserving target protein integrity .
  • Mechanism: Competes with substrates by mimicking the positively charged arginine/lysine residues they recognize .

Q. Q3. What physicochemical properties of benzamidine hydrochloride are critical for experimental design?

Key Properties:

  • Molecular Weight: 156.61 g/mol (anhydrous); 174.63 g/mol (monohydrate) .
  • Solubility: Freely soluble in water (>100 mg/mL) but insoluble in organic solvents like ethanol .
  • pH Stability: Effective at pH 7.0–8.5, aligning with physiological conditions .

Advanced Questions

Q. Q4. How does the choice between anhydrous and hydrated benzamidine hydrochloride affect experimental outcomes in protease studies?

Data Contradiction Analysis:

  • Hydrated Forms (e.g., monohydrate): Lower melting point (80–86°C vs. 167–171°C for anhydrous) may influence solubility in cold buffers .
  • Anhydrous Forms: Preferred for long-term storage due to higher thermal stability .
  • Methodological Adjustment: Account for molecular weight differences when calculating molarity (e.g., 156.61 vs. 174.63 g/mol) to avoid concentration errors .

Q. Q5. How can researchers reconcile conflicting Ki values reported for benzamidine hydrochloride across serine proteases?

Experimental Design Considerations:

  • Protease-Specific Variability: Ki values differ due to structural variations in protease active sites. For example:
    • Trypsin: Ki = 21 µM
    • Factor Xa: Ki = 110 µM .
  • Buffer Optimization: Adjust ionic strength and pH to match assay conditions. High salt concentrations may reduce inhibitory efficacy by competing with the cationic inhibitor .
  • Validation: Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition under standardized conditions .

Q. Q6. What strategies mitigate benzamidine hydrochloride’s oxidation sensitivity in long-term biochemical assays?

Methodological Recommendations:

Antioxidant Additives: Include 1 mM DTT or 0.1% BSA to scavenge reactive oxygen species .

Light Protection: Store solutions in amber vials to prevent photodegradation .

Alternative Inhibitors: For prolonged experiments, combine with irreversible inhibitors (e.g., PMSF) to ensure sustained protease inhibition .

Q. Q7. How should researchers address discrepancies in reported optimal concentrations (0.5–5 mM) for benzamidine hydrochloride?

Data Contradiction Analysis:

  • Source Variability: Purity differences (>96% in commercial preparations vs. lower-grade reagents) affect effective concentrations .
  • Protease Load: Higher enzyme concentrations (e.g., in crude lysates) require 5 mM benzamidine, while purified systems may need only 0.5 mM .
  • Empirical Testing: Perform dose-response curves (0.1–10 mM) to identify the minimal effective concentration for each experimental system .

Q. Q8. What are the implications of benzamidine hydrochloride’s reversible inhibition mechanism for kinetic studies?

Mechanistic Insight:

  • Competitive Inhibition: Presteady-state kinetics require pre-incubation of enzyme and inhibitor to reach equilibrium .
  • Off-Rate Considerations: Rapid dissociation (e.g., t1/2 < 1 min for trypsin) necessitates continuous presence in assays to maintain inhibition .
  • Applications: Suitable for short-term assays but less effective in prolonged incubations without replenishment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.